Dehydro lercanidipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nephrology: Nephroprotective Potential

Dehydro lercanidipine has been studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). It acts as a third-generation dihydropyridine (DHP) blocker of calcium channels, which helps in reducing tissue inflammation and tubulointerstitial fibrosis, thus contributing to a decrease in proteinuria . The drug’s high lipophilicity and vascular selectivity make it a candidate for further research in hypertensive patients with coexisting CKD .

Cardiology: Cardiovascular Applications

In cardiology, Dehydro lercanidipine is utilized for its antihypertensive effects. It has been shown to reduce blood pressure by dilating both efferent and afferent glomerular arteries while maintaining intraglomerular capillary pressure . Its potential in reducing cardiovascular events in patients with isolated systolic hypertension, especially in elderly and high-risk patients, is a significant area of research .

Neurology: Neuroprotective Effects

Research indicates that Dehydro lercanidipine may have neuroprotective effects. It has been explored for its potential to ameliorate doxorubicin-induced neuroinflammation and maintain expressions of choline acetyltransferase, which is crucial for cognitive functions . This suggests a promising avenue for the use of Dehydro lercanidipine in neurology.

Oncology: Cancer Treatment Adjunct

Dehydro lercanidipine has been investigated for its role in enhancing the cytotoxicity of proteasome inhibitors like bortezomib in cancer cells. It does so by inducing paraptosis, which involves severe vacuolation derived from the endoplasmic reticulum and mitochondria, leading to enhanced endoplasmic reticulum stress and mitochondrial Ca2+ overload . This synergistic effect could be beneficial in solid tumor treatments.

Endocrinology: Renal and Blood Pressure Management

In endocrinology, Dehydro lercanidipine’s ability to manage blood pressure and protect renal function is of interest. It has been paired with angiotensin-converting enzyme inhibitors like enalapril to reduce proteinuria and preserve renal function, which is crucial for patients at renal risk .

Pharmacology: Drug Delivery and Pharmacokinetics

The pharmacological applications of Dehydro lercanidipine include its influence on drug delivery systems and pharmacokinetics. Studies have focused on its solubility and the impact of polymorphism and particle size on its absorption and efficacy . Understanding these factors is essential for optimizing its therapeutic use.

Safety And Hazards

Zukünftige Richtungen

Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .

Eigenschaften

IUPAC Name |

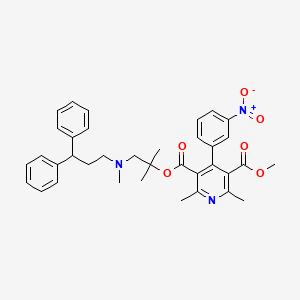

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNIVBUTXSUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro lercanidipine | |

CAS RN |

887769-34-8 |

Source

|

| Record name | Lercandipine Hydrochloride Impurity D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)